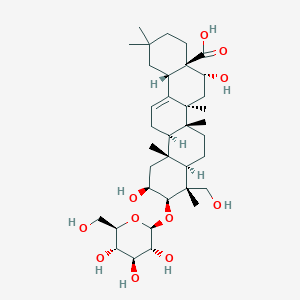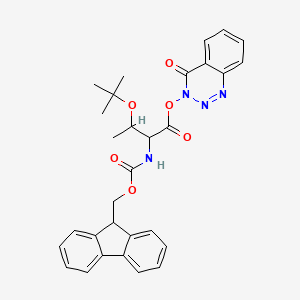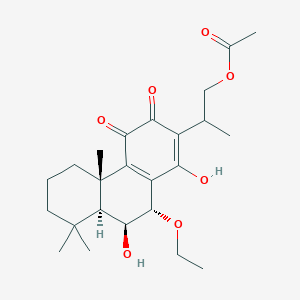
6-Methylpicolinimidamide hydrochloride
Descripción general
Descripción
6-Methylpicolinimidamide hydrochloride is a chemical compound with the molecular formula C7H10ClN3. It has a molecular weight of 171.63 g/mol . The IUPAC name for this compound is 6-methylpyridine-2-carboximidamide;hydrochloride .
Molecular Structure Analysis
The molecular structure of 6-Methylpicolinimidamide hydrochloride can be represented by the canonical SMILES notation: CC1=NC(=CC=C1)C(=N)N.Cl . This compound has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2 .Physical And Chemical Properties Analysis
6-Methylpicolinimidamide hydrochloride has a molecular weight of 171.63 g/mol. It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are both 171.0563250 g/mol . The topological polar surface area of the compound is 62.8 Ų .Aplicaciones Científicas De Investigación
- Cancer Therapy 6-Methylpicolinimidamide hydrochloride exhibits potential as a therapeutic agent in cancer treatment. Researchers have explored its effects on tumor cells, including apoptosis induction and inhibition of cell proliferation. Further studies are needed to determine its efficacy and safety in clinical settings.
- Neurodegenerative Diseases Alzheimer’s disease and Parkinson’s disease are characterized by neuronal dysfunction and degeneration. Preliminary research suggests that 6-Methylpicolinimidamide hydrochloride may modulate neuroinflammation and oxidative stress, potentially offering neuroprotective effects. Ongoing clinical trials aim to validate its utility in managing these conditions.
- The compound’s pyridine-based structure allows it to act as a metal chelator. It can bind to metal ions, potentially influencing metal homeostasis and mitigating metal-induced toxicity. Researchers investigate its role in metal-related disorders and environmental detoxification .
- Some studies indicate that 6-Methylpicolinimidamide hydrochloride possesses antibacterial activity. It may inhibit bacterial growth by disrupting essential cellular processes. Researchers explore its potential as an antimicrobial agent against drug-resistant bacteria .
- Inflammation plays a crucial role in various diseases. This compound has been investigated for its anti-inflammatory properties. It may modulate inflammatory pathways, making it relevant for conditions like rheumatoid arthritis and inflammatory bowel diseases .
Metal Chelation
Antibacterial Properties
Anti-Inflammatory Effects
Chemical Biology and Enzyme Inhibition
Safety and Hazards
Mecanismo De Acción
Target of Action
For instance, Tropicamide, an alkaloid atropine-derived anticholinergic drug, is a non-selective antagonist of muscarinic acetylcholine (mACh) receptors .
Mode of Action
For example, Tropicamide works by non-selectively blocking muscarinic receptors to cause mydriasis and cycloplegia .
Biochemical Pathways
For instance, Tropicamide affects the cholinergic pathway by blocking muscarinic receptors .
Pharmacokinetics
A compound with a similar structure, 6-methylnicotine, has been found to have a similar aerosol transfer efficiency to nicotine .
Result of Action
Action Environment
It is recommended to store the compound in a tightly closed container, in a cool and dry place . Environmental factors such as temperature and humidity could potentially influence the compound’s action, efficacy, and stability.
Propiedades
IUPAC Name |
6-methylpyridine-2-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3.ClH/c1-5-3-2-4-6(10-5)7(8)9;/h2-4H,1H3,(H3,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNIMQGKKURUQOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00940538 | |
| Record name | 6-Methylpyridine-2-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00940538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methylpicolinimidamide hydrochloride | |
CAS RN |
190004-35-4 | |
| Record name | 6-Methylpyridine-2-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00940538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Methyl-pyridine-2-carboxamidine; hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![[(R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl]palladium(II) chloride](/img/structure/B1631832.png)





